N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling with benzo[c][1,2,5]thiadiazole. The final step involves the formation of the carboxamide group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[c][1,2,5]thiadiazole derivatives, such as:
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-carboxamide
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-6-carboxamide
Uniqueness
What sets N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide apart is its specific substitution pattern and the resulting electronic and steric properties
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₇H₁₂N₄O₂S |
Molecular Weight | 336.4 g/mol |
CAS Number | 2034344-26-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions. Initial steps often include the preparation of furan and pyridine intermediates followed by their coupling with benzo[c][1,2,5]thiadiazole derivatives under specific conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds related to benzo[c][1,2,5]thiadiazoles have been shown to inhibit tumor growth by targeting specific pathways involved in cancer progression. A study demonstrated that similar compounds exhibited significant activity against activin receptor-like kinase 5 (ALK5), a key player in tumor growth and metastasis .
The biological activity of this compound is believed to involve its interaction with various molecular targets. The compound may modulate the activity of enzymes or receptors involved in cellular signaling pathways. This modulation can lead to altered cell proliferation and apoptosis in cancer cells .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the furan and pyridine rings can significantly influence biological activity. For example, modifications that enhance lipophilicity or increase hydrogen bonding potential have been shown to improve receptor binding affinity and biological efficacy .
Case Studies and Research Findings
Several studies have documented the biological evaluation of related compounds:
- Study on ALK5 Inhibition : A series of benzo[c][1,2,5]thiadiazole derivatives were synthesized and evaluated for their ability to inhibit ALK5. Among these derivatives, some exhibited IC50 values in the low micromolar range, indicating potent activity .
- Antiviral Activity : Research has also explored the antiviral potential of similar heterocycles. Compounds demonstrated significant inhibition of viral replication in vitro, suggesting that modifications on the thiadiazole core could enhance antiviral properties .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-17(12-3-4-14-15(7-12)21-24-20-14)19-9-11-6-13(10-18-8-11)16-2-1-5-23-16/h1-8,10H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFQXSXZSZXBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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